Regioselective Glycosylation: Single 2-O-TMS Protection Enables Targeted N1-Coupling
CAS 54230-57-8 serves as the protected N-acetylcytosine component in stereoselective glycosylation to yield the antiviral nucleoside analog (-)-L-β-dioxolane-C, an agent with demonstrated anti-HIV and anti-HBV activity [1]. The compound's single 2-O-TMS protection leaves the N1-position available for coupling, enabling glycosylation to proceed with regiospecificity that would not be achievable with unprotected N-acetylcytosine (which has poor organic solubility) or with the fully protected bis(trimethylsilyl)-N-acetylcytosine (which would require an additional N4-TMS deprotection step) [2].
| Evidence Dimension | Glycosylation Reactivity and Product Utility |
|---|---|
| Target Compound Data | Enables synthesis of (-)-L-β-dioxolane-C with reported anti-HIV and anti-HBV activity [1] |
| Comparator Or Baseline | Unprotected N-acetylcytosine (poor organic solubility; ineffective for glycosylation under anhydrous conditions) |
| Quantified Difference | Qualitative difference: CAS 54230-57-8 is competent for anhydrous glycosylation; unprotected N-acetylcytosine is not |
| Conditions | Coupling with acetoxy dioxolane (XIII) in the presence of trimethylsilyl triflate; anhydrous organic medium [1] |
Why This Matters
This compound is the specifically required intermediate for synthesizing this particular anti-HIV/anti-HBV nucleoside analog; substituting with alternative silylated cytosine derivatives would alter the protection scheme and necessitate distinct deprotection protocols.
- [1] Kim, H. O.; Schinazi, R. F.; Shanmuganathan, K.; Jeong, L. S.; Beach, J. W.; Nampalli, S.; Cannon, D. L.; Chu, C. K. Potent anti-HIV and anti-HBV activities of (-)-L-β-dioxolane-C and (+)-L-β-dioxolane-T and their asymmetric syntheses. Tetrahedron Letters, 1992, 33(46), 6899-6902. View Source
- [2] Vorbrüggen, H.; Ruh-Pohlenz, C. Synthesis of Nucleosides. Organic Reactions, 2000, 55, 1-630. View Source
